![molecular formula C19H14Cl2S2 B14310727 1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene CAS No. 116432-84-9](/img/structure/B14310727.png)
1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene
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Overview
Description
1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene is an organic compound that features a benzene ring substituted with two 4-chlorophenylsulfanyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene typically involves the reaction of 1,4-dimethylbenzene with 4-chlorothiophenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the presence of the chlorophenyl groups can enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl
Uniqueness
1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
116432-84-9 |
---|---|
Molecular Formula |
C19H14Cl2S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1,4-bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene |
InChI |
InChI=1S/C19H14Cl2S2/c1-13-12-18(22-16-6-2-14(20)3-7-16)10-11-19(13)23-17-8-4-15(21)5-9-17/h2-12H,1H3 |
InChI Key |
YZKHMYZSGZDZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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